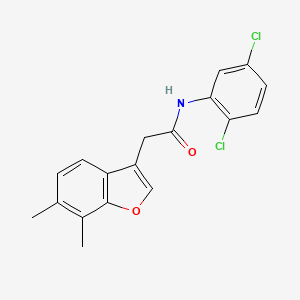

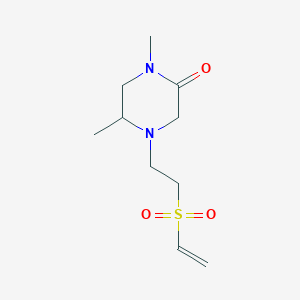

![molecular formula C12H8N2O3S B2641294 methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 58099-49-3](/img/structure/B2641294.png)

methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C12H8N2O3S . It has been used in various studies and has shown potential in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one study, substituted 4H-pyrimido-benzothiazoles were synthesized successfully by cyclo-condensation of ethylacetoacetate, aromatic aldehydes with different substituents, and 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis

This compound appears as a pale yellow powder . Its melting point is between 175–178 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its functional groups and structure .Wissenschaftliche Forschungsanwendungen

Synthesis of N-Bridged Heterocycles

- Fogla et al. (2009) detailed the synthesis of N-bridged heterocycles, specifically 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, using 2-aminobenzothiazoles and ethylacetoacetate. This process involves dehydrative condensation followed by cyclization, highlighting the chemical reactivity of the compound (Fogla, Ankodia, Sharma, & Kumar, 2009).

Synthesis of Substituted Carboxylic Acids and Esters

- Alaimo (1973) synthesized a series of substituted 4-oxo-3-(4H-pyrimido[2,1-b]benzothiazole)carboxylic acids and esters, including a novel 9-aza analog. This work represents the first preparation of this new heterocyclic ring (Alaimo, 1973).

Synthesis of Disubstituted Derivatives

- Baheti, Kapratwar, & Kuberkar (2002) prepared 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one, exploring its potential for further chemical modifications. This study demonstrates the versatility of the compound for creating various chemically diverse derivatives (Baheti, Kapratwar, & Kuberkar, 2002).

Biological and Pharmacological Applications

Antimicrobial and Antitumor Properties

- Bondock (2015) investigated new triheterocyclic ring systems derived from 2-oxo-2H-pyrimido[2,1-b]benzothiazole-3-carbonitrile. These compounds showed promising antimicrobial activity against various bacteria and fungi strains, suggesting potential biomedical applications (Bondock, 2015).

Synthesis and Antimicrobial Evaluation

- Bhoi, Borad, Pithawala, & Patel (2016) focused on the synthesis and biological evaluation of polyheterocyclic benzothiazole derivatives. These compounds were assessed for antibacterial, antioxidant, and antitubercular activities, highlighting their potential in pharmacological research (Bhoi, Borad, Pithawala, & Patel, 2016).

Synthesis and Anticancer Activity

- Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar (2013) synthesized and evaluated 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives for anticancer activity. The findings indicated significant activity against various cancer cell lines, showcasing the compound's potential in cancer research (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential medicinal properties, such as its antimicrobial and antitumor activities . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name |

methyl 4-oxopyrimido[2,1-b][1,3]benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3S/c1-17-11(16)7-6-10(15)14-8-4-2-3-5-9(8)18-12(14)13-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBITWBBCIJHLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

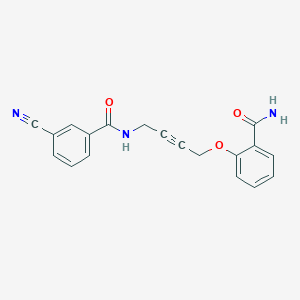

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2641215.png)

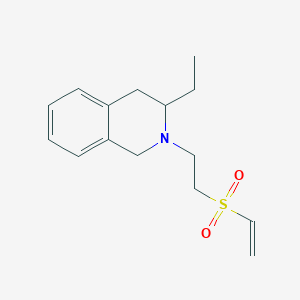

![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2641218.png)

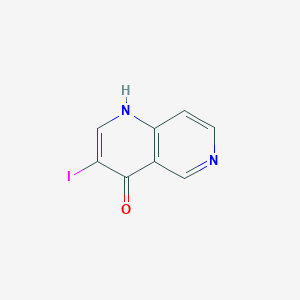

![[4-[(E)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2641221.png)

![2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2641222.png)

![7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one](/img/structure/B2641223.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2641228.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641229.png)

![5-(3-fluoro-4-methylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2641231.png)

![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)